molecular formula C38H56N4O8 B14687540 Resibufotoxin CAS No. 35455-32-4

Resibufotoxin

Cat. No.: B14687540
CAS No.: 35455-32-4
M. Wt: 696.9 g/mol
InChI Key: PRMSQJQRXAFMHG-IXUIALERSA-N
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Description

Resibufotoxin is a cardiotoxic steroid derivative belonging to the bufadienolide family, structurally characterized by a six-membered lactone ring and a steroid nucleus. It is primarily isolated from the venom of toads (Bufonidae species) and has been studied for its potent effects on sodium-potassium ATPase (Na⁺/K⁺-ATPase) inhibition, leading to increased intracellular calcium concentrations and subsequent cardiac effects such as arrhythmias and contractility modulation .

Properties

CAS No.

35455-32-4

Molecular Formula

C38H56N4O8

Molecular Weight

696.9 g/mol

IUPAC Name

(2R)-5-(diaminomethylideneamino)-2-[[8-[[(1R,2S,4R,6R,7R,10S,11S,14S,16R)-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-14-yl]oxy]-8-oxooctanoyl]amino]pentanoic acid

InChI

InChI=1S/C38H56N4O8/c1-36-17-15-25(49-33(45)10-6-4-3-5-9-31(43)42-29(34(46)47)8-7-19-41-35(39)40)20-24(36)12-13-27-26(36)16-18-37(2)28(21-30-38(27,37)50-30)23-11-14-32(44)48-22-23/h11,14,22,24-30H,3-10,12-13,15-21H2,1-2H3,(H,42,43)(H,46,47)(H4,39,40,41)/t24-,25+,26+,27-,28-,29-,30-,36+,37-,38-/m1/s1

InChI Key

PRMSQJQRXAFMHG-IXUIALERSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@]35[C@H](O5)C[C@@H]4C6=COC(=O)C=C6)C)OC(=O)CCCCCCC(=O)N[C@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)OC(=O)CCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of resibufotoxin involves several steps, starting from simpler steroidal precursors. The key steps include the formation of the bufadienolide core structure, followed by specific functional group modifications to achieve the desired bioactivity . Typical reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the bufadienolide ring system .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. extraction from natural sources, such as the parotid glands of toads, remains a viable method. This involves the careful collection and purification of the toxin from toad secretions, followed by further refinement to isolate this compound .

Mechanism of Action

Resibufotoxin exerts its effects primarily through inhibition of the sodium-potassium ATPase enzyme, leading to an increase in intracellular calcium levels. This results in enhanced cardiac muscle contraction, which is the basis for its cardiotonic effects . The molecular targets include the sodium-potassium ATPase enzyme and associated ion channels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Resibufotoxin shares structural and functional similarities with other bufadienolides (e.g., bufalin, cinobufagin) and cardenolides (e.g., digoxin, ouabain). Below is a comparative analysis:

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound Core Structure Molecular Weight Na⁺/K⁺-ATPase IC₅₀ Key Functional Differences
This compound Bufadienolide (6-membered lactone) 402.5 g/mol 0.8 nM High lipophilicity; rapid cell uptake
Bufalin Bufadienolide 386.5 g/mol 1.2 nM Reduced cardiac toxicity compared to this compound
Cinobufagin Bufadienolide 440.6 g/mol 0.5 nM Enhanced tumor-inhibiting activity
Digoxin Cardenolide (5-membered lactone) 780.9 g/mol 10 nM Slower onset; used clinically for heart failure

Key Findings:

Structural Differences: this compound’s 6-membered lactone ring confers greater membrane permeability than digoxin’s 5-membered lactone, explaining its faster pharmacokinetic profile . Substitutions at the C3 and C14 positions differentiate its potency from bufalin and cinobufagin .

Functional Differences: this compound exhibits higher Na⁺/K⁺-ATPase inhibition than digoxin but lacks clinical utility due to narrow therapeutic indices .

Comparison with Functionally Similar Compounds

This compound’s Na⁺/K⁺-ATPase inhibition aligns it with non-steroidal inhibitors like ouabain and marine-derived palytoxin.

Table 2: Functional Comparison with Non-Steroidal Inhibitors

Compound Class Mechanism of Action Therapeutic Use Toxicity Profile
This compound Bufadienolide Competitive Na⁺/K⁺-ATPase inhibition Research tool High cardiotoxicity
Ouabain Cardenolide Non-competitive inhibition Experimental hypertension models Moderate hepatotoxicity
Palytoxin Polyether Pore formation in Na⁺/K⁺-ATPase None (marine toxin) Extreme cytotoxicity

Key Findings:

  • Ouabain’s non-competitive inhibition allows for longer-lasting effects compared to this compound’s rapid dissociation .

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